N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide

Structural isomerism Lipophilicity Receptor binding

N-(2-Methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative (C19H20F3NO2, MW 351.4) featuring a 3-trifluoromethyl substituent on the benzamide ring and a bulky, branched 2-methoxy-2-phenylbutyl side chain. This compound is a structural isomer of the withdrawn anorectic agent benfluorex (CAS 23602-78-0), sharing an identical molecular formula but with distinct connectivity: the target compound possesses a benzamide core with an N-linked methoxy-phenylbutyl group, whereas benfluorex contains a substituted amphetamine backbone with an esterified benzoic acid moiety.

Molecular Formula C19H20F3NO2
Molecular Weight 351.369
CAS No. 1797900-60-7
Cat. No. B2742086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide
CAS1797900-60-7
Molecular FormulaC19H20F3NO2
Molecular Weight351.369
Structural Identifiers
SMILESCCC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)OC
InChIInChI=1S/C19H20F3NO2/c1-3-18(25-2,15-9-5-4-6-10-15)13-23-17(24)14-8-7-11-16(12-14)19(20,21)22/h4-12H,3,13H2,1-2H3,(H,23,24)
InChIKeyVIIMMQUSZLJWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide (CAS 1797900-60-7): Structural and Pharmacochemical Baseline for Procurement


N-(2-Methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative (C19H20F3NO2, MW 351.4) featuring a 3-trifluoromethyl substituent on the benzamide ring and a bulky, branched 2-methoxy-2-phenylbutyl side chain . This compound is a structural isomer of the withdrawn anorectic agent benfluorex (CAS 23602-78-0), sharing an identical molecular formula but with distinct connectivity: the target compound possesses a benzamide core with an N-linked methoxy-phenylbutyl group, whereas benfluorex contains a substituted amphetamine backbone with an esterified benzoic acid moiety [1]. This concise overview establishes the molecular identity and key physicochemical descriptors essential for differential procurement evaluation.

Why Generic Substitution of N-(2-Methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide Fails: Key Structural and Pharmacological Distinctions


Generic substitution among benzamide derivatives is contraindicated because seemingly minor structural modifications profoundly alter pharmacological profiles. The 2-methoxy-2-phenylbutyl side chain introduces a unique steric and lipophilic signature not replicated by simple N-alkyl or N-aryl benzamides . Crucially, the target compound is a constitutional isomer of benfluorex—a drug withdrawn due to 5-HT2B receptor-mediated valvulopathy—yet its distinct connectivity predicts a divergent receptor binding landscape, potentially avoiding the serotonergic toxicity that led to benfluorex's market removal [1]. Even substitution of the 3-CF3 group with a methyl group (as in N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide, CAS 1798039-33-4) results in a compound of lower molecular weight and distinct electronic properties, rendering direct interchange scientifically unsound . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for N-(2-Methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide vs. Closest Analogs


Constitutional Isomerism vs. Benfluorex: Divergent LogP and Predicted Receptor Binding Profiles

N-(2-Methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide is a constitutional isomer of benfluorex, meaning the two compounds share C19H20F3NO2 but differ in atom connectivity. Benfluorex possesses a substituted amphetamine backbone with a benzoyl ester moiety, whereas the target compound has a benzamide core directly linked to the methoxy-phenylbutyl side chain . This structural divergence translates to predicted physicochemical differences: benfluorex has an XLogP of 3.3 [1], while the target compound, based on its more compact and hydrophobic side chain, is expected to exhibit higher lipophilicity—a property that influences membrane permeability, metabolic stability, and off-target binding. Pharmacologically, benfluorex is a known 5-HT2B receptor agonist (via its metabolite norfenfluramine, Ki = 10.4–11.2 nM) [2], a mechanism directly linked to drug-induced valvular heart disease and its worldwide withdrawal. The distinct connectivity of the target compound predicts a different receptor occupancy profile, making it a structurally preferential scaffold for programs seeking to decouple benzamide-based activity from 5-HT2B-mediated toxicity.

Structural isomerism Lipophilicity Receptor binding

Trifluoromethyl vs. Methyl Substituent: Electronic and Steric Differentiation

Replacing the 3-CF3 group of the target compound with a methyl group yields N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide (CAS 1798039-33-4; MW 297.4) . The trifluoromethyl group is a strongly electron-withdrawing substituent (σm = 0.43) that modulates the electron density of the benzamide ring, enhancing metabolic stability and influencing binding interactions with target proteins [1]. In contrast, the methyl group is weakly electron-donating (σm = -0.07). This electronic difference translates to altered pharmacokinetic and pharmacodynamic profiles within the same scaffold class. In the broader class of trifluoromethyl benzamides, compounds such as N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide have demonstrated potent VEGFR2 inhibition (IC50 = 7.1 nM) [2], whereas des-fluoro or methyl-substituted analogs consistently exhibit diminished potency. The 3-CF3 substituent is thus a critical pharmacophoric element for kinase-targeting programs.

Electron-withdrawing group Trifluoromethyl benzamide Structure-activity relationship

2-Methoxy-2-phenylbutyl Side Chain: Steric Bulk and Metabolic Stability Differentiation

The 2-methoxy-2-phenylbutyl side chain of the target compound introduces a quaternary carbon center and significant steric bulk not present in simpler N-substituted benzamides such as N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 5584-89-4; MW 295.26) . The branched alkyl-phenyl moiety increases the number of rotatable bonds and provides steric shielding around the amide bond, which class-level evidence across benzamide series indicates can reduce CYP450-mediated N-dealkylation and amide hydrolysis [1]. In related trifluoromethylphenyl amides evaluated for fungicidal activity, compounds with branched N-alkyl substituents exhibited prolonged residual activity compared to linear alkyl or simple aryl analogs, though direct head-to-head metabolic stability data for the target compound remain to be published [2]. The quaternary carbon also eliminates the metabolic liability of benzylic oxidation present in benfluorex's secondary amine-bearing side chain.

Metabolic stability Steric shielding Side chain engineering

Benzamide Scaffold Class-Level Kinase Inhibition Potential

The 3-trifluoromethylbenzamide core is a validated pharmacophore for kinase inhibition. Patent literature explicitly describes trifluoromethyl-substituted benzamides as inhibitors of c-Abl, Bcr-Abl, c-Kit, c-Raf, Flt-3, PDGFR, c-Src, FGFR, and RET kinases [1]. Exemplified compounds in the same patent class demonstrate inhibition of c-Abl with reference inhibitor IC50 values in the 0.3–0.4 µM range under standardized assay conditions [1]. In the broader literature, 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide (4d) exhibited tumor cytotoxicity against HCT-116 colon cancer cells with an IC50 of 8.3 µM and GSK-3β selectivity [2]. While the target compound's specific kinase inhibition profile has not been reported, its 3-CF3-benzamide core positions it within a privileged chemotype for kinase drug discovery, distinguishing it from non-fluorinated benzamides that lack this kinase-targeting pharmacophoric element.

Kinase inhibition Trifluoromethyl benzamide pharmacophore Oncology therapeutics

Optimal Research and Industrial Application Scenarios for N-(2-Methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide


Kinase Inhibitor Lead Discovery and Scaffold Hopping

The validated 3-trifluoromethylbenzamide core, substantiated by patent disclosures of kinase inhibition across multiple targets (c-Abl, c-Kit, PDGFR, FGFR), positions this compound as a strategic starting point for kinase inhibitor lead discovery [1]. Its structural isomerism relative to benfluorex offers a scaffold-hopping opportunity: programs seeking to avoid 5-HT2B receptor-mediated cardiac toxicity (benfluorex/norfenfluramine Ki ≈ 11 nM at 5-HT2B [2]) can adopt this benzamide isomer as a functionally divergent chemotype. The 2-methoxy-2-phenylbutyl side chain provides a vector for additional diversity-oriented synthesis to explore kinase selectivity.

Metabolic Stability Optimization in Benzamide Series

The quaternary carbon in the 2-methoxy-2-phenylbutyl side chain eliminates benzylic and alpha-amido oxidation sites that compromise metabolic stability in simpler benzamides [1]. In fungicidal benzamide programs, branched N-alkyl substituents have been associated with prolonged residual activity [2]. This compound serves as a scaffold for medicinal chemistry campaigns where enhanced metabolic stability is a primary optimization goal, particularly for targets requiring sustained target occupancy or in vivo efficacy.

Agrochemical Fungicide Discovery with Trifluoromethylphenyl Amides

The trifluoromethylphenyl amide (TFMPA) chemotype has demonstrated fungicidal activity against Colletotrichum species, Phomopsis spp., Botrytis cinerea, and Fusarium oxysporum in direct bioautography assays [1]. While the most active TFMPA in that study (2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide, 7a) differs in substitution pattern, the target compound's 3-CF3-benzamide core shares the pharmacophoric trifluoromethyl element critical for antifungal activity. It is a rational candidate for agrochemical screening cascades targeting crop protection.

Fragment-Based and Structure-Activity Relationship (SAR) Studies

The compound's modular architecture—a benzamide core, a trifluoromethyl substituent, and a sterically defined methoxy-phenylbutyl side chain—enables systematic SAR exploration. Procurement for fragment-based screening or focused library synthesis allows interrogation of how incremental structural changes (CF3→CH3, side chain truncation, phenyl substitution) modulate target binding. The methyl analog (CAS 1798039-33-4) serves as a direct matched molecular pair comparator for isolating the electronic contribution of the CF3 group [1].

Quote Request

Request a Quote for N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.